molecular formula C12H16N2O2S B5829664 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea

1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea

Cat. No.: B5829664
M. Wt: 252.33 g/mol
InChI Key: SZUSLVGITWHLOX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a cyclopropyl group attached to the nitrogen atom of the thiourea moiety, and a 2,5-dimethoxyphenyl group attached to the other nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 2,5-dimethoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction is usually complete within a few hours, and the product can be purified by recrystallization from an appropriate solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea moiety can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-containing enzymes.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The presence of the cyclopropyl and 2,5-dimethoxyphenyl groups enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-3-phenylthiourea
  • 1-(2,5-Dimethoxyphenyl)-3-methylthiourea
  • 1-(2,5-Dimethoxyphenyl)-3-propylthiourea

Comparison: 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea is unique due to the presence of the cyclopropyl group, which imparts rigidity and enhances its binding properties. Compared to its analogs with different alkyl or aryl groups, this compound exhibits distinct biological activities and higher stability. The 2,5-dimethoxyphenyl group also contributes to its unique electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-15-9-5-6-11(16-2)10(7-9)14-12(17)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUSLVGITWHLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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